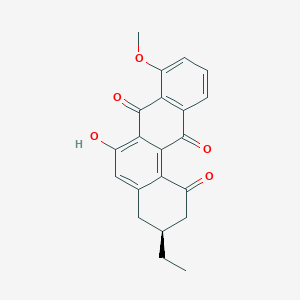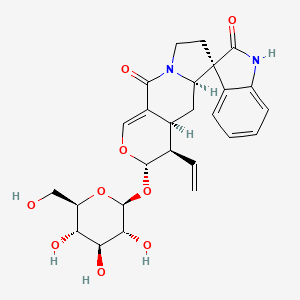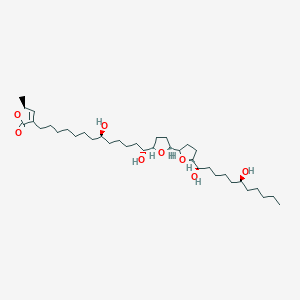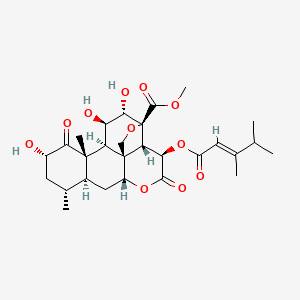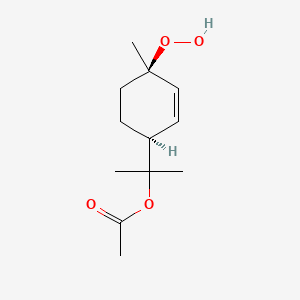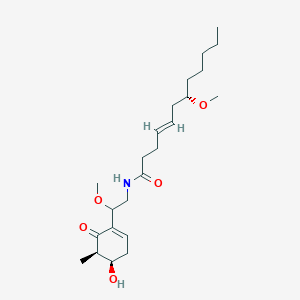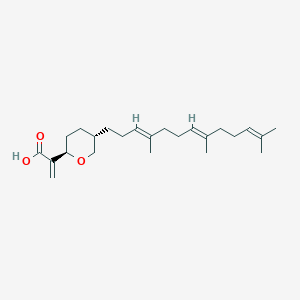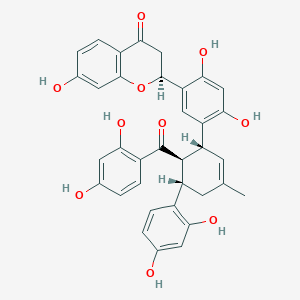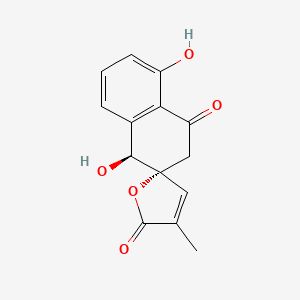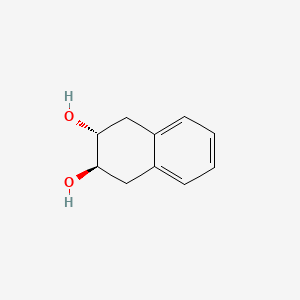
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol is a trans-1,2,3,4-tetrahydronaphthalene-2,3-diol. It is an enantiomer of a (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol.
科学的研究の応用
Synthesis and Chiral Properties
(2R, 3R)-Dihydroxy-tetrahydronaphthalene has been synthesized through a three-step process from cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, initially obtained via bioconversion of naphthalene. This diol has shown effectiveness in conjugate asymmetric addition reactions, demonstrating its potential as a chiral auxiliary in stereochemical syntheses (Orsini & Pelizzoni, 1996).
Complexation with Lewis Acids
In the context of designing Lewis acids, (2R,3R)-dihydroxy-tetrahydronaphthalene has been utilized. The synthesis of novel diols derived from tetralone, including variations of this compound, has been reported. These compounds have shown promise in complexation with phenylboronic acid, underpinning their potential application in rational Lewis acid design based on π-π interactions (Coogan et al., 2003).
Application in Asymmetric Synthesis
This compound has been successfully applied as a chiral auxiliary in diastereoselective conjugate additions and stereoselective alkylations. Its utility in asymmetric synthesis is highlighted by its application in various chemical reactions, showcasing its versatility as a chiral compound (Orsini & Rinaldi, 1997).
Self-Assembly and Surface Interactions
Studies have explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, including those with chirality similar to (2R,3R)-dihydroxy-tetrahydronaphthalene. These investigations have revealed the formation of chiral structures such as close-packed herringbone and porous pinwheel nanoarchitectures, indicating potential applications in nanotechnology and surface science (Silly, Ausset, & Sun, 2017).
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.2 g/mol |
IUPAC名 |
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
DHTGPMXCRKCPTP-NXEZZACHSA-N |
異性体SMILES |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)O |
SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
正規SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



